![molecular formula C12H19ClN4 B6350718 [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride CAS No. 1426142-77-9](/img/structure/B6350718.png)
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a compound that features both imidazole and pyrrole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrole is another five-membered ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole and pyrrole moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, antifungal, and anticancer effects, making it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, while the pyrrole ring can interact with various receptors and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
[3-(1H-Imidazol-1-yl)propyl]amine hydrochloride: Lacks the pyrrole moiety, making it less versatile in terms of biological interactions.
[1-Methyl-1H-pyrrol-2-yl]methylamine hydrochloride: Lacks the imidazole moiety, reducing its potential for metal ion binding and enzyme interactions.
Uniqueness
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to the presence of both imidazole and pyrrole moieties in its structure. This dual functionality allows it to interact with a wider range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-imidazol-1-yl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-15-7-2-4-12(15)10-13-5-3-8-16-9-6-14-11-16;/h2,4,6-7,9,11,13H,3,5,8,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYHRWBCOSUNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)

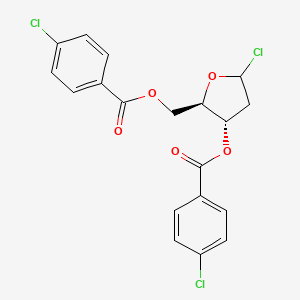
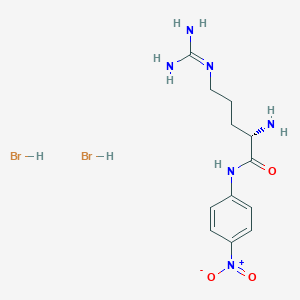
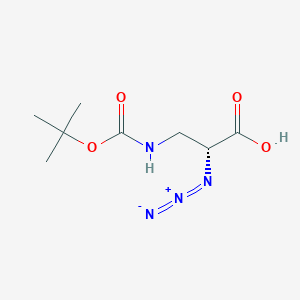
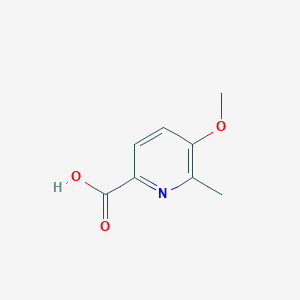

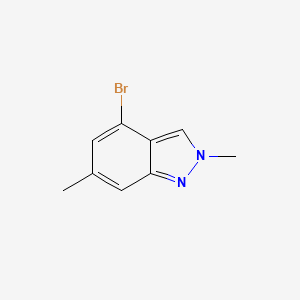
![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350705.png)
![[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350709.png)
![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)
amine dihydrochloride](/img/structure/B6350741.png)
